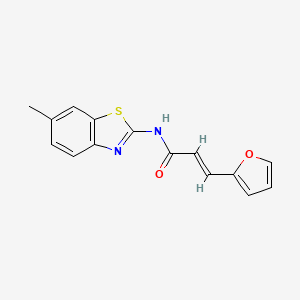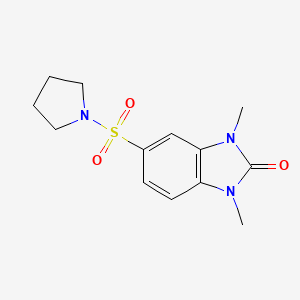
2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. In cancer research, 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for tumor growth. In neurodegenerative disease research, 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been shown to protect against oxidative stress and inflammation, which are believed to contribute to the development of these diseases. Additionally, 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. Additionally, 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications, which provides a strong foundation for further research. However, there are also some limitations to using 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile in lab experiments. 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, the mechanism of action of 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile. In cancer research, further studies are needed to determine the optimal dosage and treatment schedule for 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile, as well as its potential synergistic effects with other anticancer agents. In neurodegenerative disease research, further studies are needed to determine the efficacy of 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile in animal models and its potential side effects. Additionally, further studies are needed to determine the mechanism of action of 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile and its potential therapeutic applications in other fields, such as infectious diseases. Overall, 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 3-methylbenzoyl chloride with 1,4-dimethylpiperazine in the presence of a base to form the intermediate 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole. This intermediate is then reacted with potassium cyanide to form the final product, 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile. The synthesis of 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(3-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-4-3-5-13(10-12)15-18-14(11-17)16(21-15)20-8-6-19(2)7-9-20/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXOBICIFNAMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)
![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)



![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)



